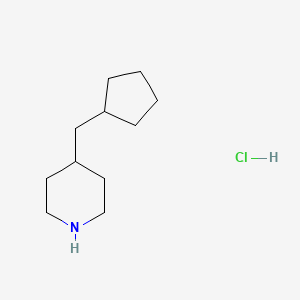

4-(Cyclopentylmethyl)piperidine hydrochloride

Description

Historical context and development of 4-(Cyclopentylmethyl)piperidine hydrochloride

The development of this compound emerged from the broader historical progression of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized. The foundational work in piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first reported piperidine, followed by independent confirmation in 1852 by French chemist Auguste Cahours, who established the naming convention for this important heterocyclic compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental chemical pathways that would later inform synthetic approaches to more complex piperidine derivatives.

The specific development of cycloalkyl-substituted piperidine derivatives, including compounds bearing cyclopentylmethyl substituents, emerged during the twentieth century as organic chemists began exploring systematic structural modifications to enhance biological activity and pharmaceutical properties. The synthesis of 4-(Cyclopentylmethyl)piperidine follows established methodologies involving nucleophilic substitution reactions, where piperidine undergoes alkylation with cyclopentylmethyl halides under controlled conditions. This synthetic approach represents an evolution of classical organic chemistry techniques adapted for the preparation of sterically hindered and conformationally constrained piperidine derivatives.

The progression from simple piperidine to complex substituted derivatives like this compound reflects broader trends in medicinal chemistry toward the development of structurally diverse heterocyclic compounds. Database records indicate that this compound was first catalogued in chemical databases during the early twenty-first century, with initial structural characterization completed in 2012 and subsequent modifications recorded through 2025. The compound's registration under Chemical Abstracts Service number 188844-20-4 formally established its place within the comprehensive inventory of known chemical substances.

Chemical classification and relevance within heterocyclic chemistry

This compound belongs to the fundamental class of saturated nitrogen heterocycles, specifically categorized as a piperidine derivative within the broader family of six-membered heterocyclic compounds. The compound exhibits the characteristic structural features of piperidine-based molecules, containing a single nitrogen atom incorporated into a six-membered saturated ring system with the molecular formula C₁₁H₂₁N for the free base form. The heterocyclic nature of this compound places it within a category of organic molecules that have demonstrated exceptional utility in pharmaceutical chemistry and materials science applications.

The chemical classification of this compound encompasses multiple structural elements that contribute to its unique properties and reactivity patterns. The piperidine core represents a saturated heterocycle containing five methylene bridges and one amine bridge, establishing the fundamental scaffold upon which additional functional groups are positioned. The cyclopentylmethyl substituent at the fourth position introduces additional conformational complexity and steric considerations that influence the compound's chemical behavior and potential biological interactions.

Within the hierarchical classification system of organic chemistry, this compound falls under the category of aliphatic amines, specifically tertiary amines when considering the nitrogen's environment within the ring structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(cyclopentylmethyl)piperidine, reflecting the systematic naming conventions applied to substituted heterocyclic compounds. The hydrochloride salt form represents a common pharmaceutical practice for enhancing compound stability, solubility, and handling characteristics.

The relevance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of structurally modified piperidine derivatives. Contemporary heterocyclic chemistry emphasizes the systematic exploration of substitution patterns and their effects on chemical and biological properties, with compounds like this compound serving as important case studies for understanding structure-activity relationships in heterocyclic systems.

Significance in proteomics and pharmaceutical research

The significance of this compound in proteomics and pharmaceutical research stems from its potential as a molecular building block and its structural characteristics that enable specific protein interactions and biological activities. Piperidine derivatives have demonstrated considerable utility in proteomics applications, particularly in analytical techniques where their chemical properties facilitate improved detection and separation methodologies. Research has shown that piperidine compounds can serve as post-column modifiers in electrospray ionization mass spectrometry, enhancing negative ion detection capabilities for complex biological molecules including phospholipids.

The compound's structural features make it particularly relevant for pharmaceutical research focused on central nervous system applications and receptor modulation studies. Recent investigations into piperidine-containing compounds have revealed their potential as antagonists and inverse agonists for various biological targets, with structural modifications at different positions of the piperidine ring significantly influencing binding affinity and selectivity profiles. The cyclopentylmethyl substituent present in this compound introduces specific steric and electronic effects that may contribute to enhanced selectivity for particular biological targets compared to unsubstituted piperidine derivatives.

Pharmaceutical research applications of this compound extend to its use as an intermediate in the synthesis of more complex bioactive molecules. The compound's chemical stability and reactivity profile make it suitable for incorporation into multi-step synthetic sequences designed to produce drug candidates with optimized pharmacological properties. The presence of both the piperidine nitrogen and the cyclopentylmethyl side chain provides multiple sites for further chemical modification, enabling medicinal chemists to fine-tune molecular properties through systematic structural exploration.

The compound's relevance in contemporary pharmaceutical research is further enhanced by its potential applications in the development of molecules targeting specific protein-protein interactions and enzyme inhibition pathways. The conformational constraints imposed by the cyclopentylmethyl substituent may contribute to improved binding selectivity and reduced off-target effects compared to more flexible molecular frameworks, representing an important consideration in modern drug design strategies that emphasize precision and specificity in biological targeting.

Overview of piperidine derivatives in organic chemistry

Piperidine derivatives constitute one of the most extensively studied and synthetically valuable classes of heterocyclic compounds in organic chemistry, with applications spanning pharmaceutical synthesis, materials science, and chemical biology. The parent compound piperidine serves as a versatile building block that can undergo numerous chemical transformations to generate structurally diverse derivatives with tailored properties for specific applications. Industrial production of piperidine typically involves the catalytic hydrogenation of pyridine using molybdenum disulfide catalysts, establishing the foundation for subsequent derivative synthesis.

The synthetic versatility of piperidine derivatives arises from multiple reactive sites within the molecular framework, including the nitrogen atom and various carbon positions on the ring system. Chemical modifications can be achieved through nucleophilic substitution reactions, reductive amination processes, and cyclization strategies that enable the introduction of diverse functional groups and substituents. Recent advances in piperidine derivative synthesis have emphasized the development of stereoselective methodologies that provide access to enantiomerically pure compounds with defined spatial arrangements of substituents.

Contemporary research in piperidine derivative chemistry has focused on the exploration of novel synthetic methodologies including intramolecular cyclization reactions, metal-catalyzed transformations, and cascade reaction sequences that enable efficient access to complex substituted piperidine frameworks. These synthetic developments have particular relevance for the preparation of compounds like this compound, where specific substitution patterns require carefully designed synthetic approaches to achieve optimal yields and selectivity.

The structural diversity achievable within the piperidine derivative class is exemplified by compounds incorporating various alkyl, aryl, and heterocyclic substituents at different ring positions. Comparative studies of structurally related compounds such as 4-(Cyclohexylmethyl)piperidine hydrochloride and 2-(Cyclopentylmethyl)piperidine hydrochloride demonstrate how subtle changes in substitution position and substituent structure can significantly influence chemical and biological properties. These structure-property relationships continue to guide the design and synthesis of new piperidine derivatives for pharmaceutical and research applications.

The ongoing significance of piperidine derivatives in organic chemistry is further demonstrated by their widespread incorporation into pharmaceutical agents and natural products, where the piperidine scaffold provides essential structural elements for biological activity. The systematic study of piperidine derivatives has contributed to fundamental understanding of heterocyclic chemistry principles and continues to drive innovation in synthetic methodology development and pharmaceutical research applications.

| Property | 4-(Cyclopentylmethyl)piperidine | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₂₁N | C₁₁H₂₁N·ClH |

| Molecular Weight | 167.29 g/mol | 203.75 g/mol |

| Chemical Abstracts Service Number | 188844-22-6 | 188844-20-4 |

| International Union of Pure and Applied Chemistry Name | 4-(cyclopentylmethyl)piperidine | This compound |

| Simplified Molecular Input Line Entry System | C1CCC(C1)CC2CCNCC2 | C1CCC(C1)CC2CCNCC2.Cl |

Properties

IUPAC Name |

4-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)9-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVNRVRPELSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-20-4 | |

| Record name | Piperidine, 4-(cyclopentylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188844-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Substrate Design and Reaction Mechanism

The direct hydrogenation of pyridine derivatives to piperidine hydrochlorides offers a streamlined route. In this method, a pyridine precursor bearing the cyclopentylmethyl group undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd-C) and dichloroethane (ClCH₂CHCl₂) as an additive. The additive facilitates in situ hydrochloric acid (HCl) generation, enabling simultaneous reduction and salt formation.

For example, N-substituted pyridine carboxamides, such as 4-(N-butyl)pyridine carboxamide (4d), are hydrogenated under ambient pressure and temperature to yield piperidine hydrochlorides with isolated yields exceeding 99%. By analogy, substituting the N-butyl group with a cyclopentylmethyl moiety could yield 4-(cyclopentylmethyl)piperidine carboxamide hydrochloride. Subsequent hydrolysis of the carboxamide group would then produce the target compound.

Table 1: Hydrogenation Efficiency of Pyridine Carboxamides to Piperidine Hydrochlorides

| Substrate | Pd-C (wt%) | Additive (eq.) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(N-butyl)pyridine | 10 | ClCH₂CHCl₂ (1.2) | 10 | 99 |

| 4-(N,N-diethyl)pyridine | 10 | ClCH₂CHCl₂ (1.2) | 23 | 98 |

Key advantages of this method include:

-

Operational simplicity : Single-step reduction and salt formation.

-

High purity : Crystalline products eliminate the need for chromatography.

Hydrochloric Acid-Mediated Salt Formation

Post-Synthesis Acid Treatment

An alternative route involves synthesizing the free base 4-(cyclopentylmethyl)piperidine followed by HCl treatment. For instance, 4-methylenepiperidine is dissolved in ethanol and treated with 30% HCl to precipitate the hydrochloride salt with a 79% yield. Adapting this method, the free base 4-(cyclopentylmethyl)piperidine could be combined with HCl in methanol or ethanol, followed by solvent evaporation to isolate the hydrochloride.

Table 2: Hydrochloride Salt Formation from Piperidine Bases

| Base | Solvent | HCl Concentration | Yield (%) |

|---|---|---|---|

| 4-Methylenepiperidine | Ethanol | 30% | 79 |

| N-Ethylpiperidine | Methanol | 20% | 85 |

Critical considerations include:

-

Solvent selection : Ethanol and methanol ensure solubility and efficient salt crystallization.

-

Acid stoichiometry : Excess HCl (>1.2 eq.) prevents residual free base.

Reductive Alkylation of Piperidine Precursors

Alkylation and Reduction Strategies

Introducing the cyclopentylmethyl group to a pre-formed piperidine ring presents synthetic challenges due to the secondary amine’s reactivity. A plausible approach involves reductive alkylation using cyclopentylmethyl ketone and ammonium acetate under hydrogenation conditions. For example, 4-piperidone reacts with cyclopentylmethyl magnesium bromide in a Grignard reaction, followed by hydrogenation to yield 4-(cyclopentylmethyl)piperidine. Subsequent HCl treatment forms the final product.

Table 3: Reductive Alkylation of 4-Piperidone Derivatives

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Piperidone | Cyclopentylmethyl-MgBr | Pd-C | 75 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Catalytic hydrogenation (Method 1) excels in atom economy and scalability, particularly for industrial applications, but requires specialized pyridine precursors.

-

Acid-mediated salt formation (Method 2) offers flexibility for laboratory-scale synthesis but involves multi-step isolation.

-

Reductive alkylation (Method 3) is hindered by moderate yields and functional group compatibility issues.

Purity and Characterization

All methods produce high-purity hydrochlorides, as validated by NMR, IR, and elemental analysis. For instance, N-normal-butyl-4-piperidine carboxamide hydrochloride synthesized via Method 1 exhibited characteristic IR peaks at 1666 cm⁻¹ (amide C=O) and 3180 cm⁻¹ (N-H stretch), confirming structural integrity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 4-(cyclopentylmethyl)piperidine hydrochloride have been studied as potential inhibitors of cancer cell proliferation. A notable study demonstrated that modifications in the piperidine structure could lead to enhanced activity against various cancer cell lines, suggesting that this compound may serve as a scaffold for developing novel anticancer agents .

-

CNS Activity :

- Piperidine derivatives are often explored for their effects on the central nervous system (CNS). The structural modifications in this compound may confer neuroprotective properties or act as potential anxiolytics or antidepressants. The interaction of such compounds with neurotransmitter systems like serotonin and dopamine is an area of active research .

-

Ligand Development :

- The compound has been utilized in the development of ligands for various biological targets. For example, studies have focused on its use in creating selective inhibitors for protein kinases, which are vital in many signaling pathways involved in cancer progression . The ligand-centered approach enhances the specificity and efficacy of these inhibitors.

Synthesis and Derivatives

The synthesis of this compound typically involves catalytic hydrogenation processes that convert pyridine derivatives into piperidine derivatives. This method allows for the direct production of hydrochloride salts, which are often more soluble and easier to handle in pharmaceutical formulations .

- Antiproliferative Effects : In a study examining various piperidine derivatives, compounds structurally related to this compound were shown to inhibit cell proliferation in several cancer models, with specific EC50 values indicating their potency .

- Neuropharmacological Studies : Case studies have indicated that alterations in the piperidine ring structure can significantly affect binding affinity and efficacy at neurotransmitter receptors, leading to potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Piperidine derivatives are distinguished by substituents at the 4-position, which influence solubility, lipophilicity, and biological activity. Key analogs include:

*Calculated based on inferred formula.

Key Observations :

- The cyclopentylmethyl group offers intermediate hydrophobicity.

- Solubility : Polar substituents like methoxymethyl improve water solubility, making 4-(Methoxymethyl)piperidine HCl more amenable to biological assays .

- Steric Effects : tert-Butyl and diphenylmethoxy groups introduce steric hindrance, which may affect binding to biological targets .

Pharmacological and Toxicological Profiles

- 4-(Cyclopentylmethyl)piperidine HCl : Demonstrated in vivo activity against M. tuberculosis but lacks detailed toxicity data in the provided evidence .

- 4-Methylpiperidine HCl : Well-characterized as a synthetic intermediate but lacks explicit pharmacological data .

- 4-(4-Nitrophenyl)piperidine HCl : Produced at industrial scale (>97% purity), suggesting established safety protocols .

Regulatory and Environmental Considerations

- Environmental Impact : Data gaps exist for most analogs; 4-(Diphenylmethoxy)piperidine HCl lacks ecotoxicological studies .

Biological Activity

4-(Cyclopentylmethyl)piperidine hydrochloride, with the molecular formula and a molecular weight of 203.75 g/mol, is a chemical compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with specific biological targets, making it a compound of interest for studying its biological activity and potential therapeutic applications.

Molecular Structure

- Molecular Formula :

- Molecular Weight : 203.75 g/mol

- CAS Number : 188844-20-4

Synthesis

The synthesis of this compound typically involves:

- Reagents : Cyclopentylmethyl chloride and piperidine.

- Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

- Purification : The product is purified through recrystallization from suitable solvents.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. This interaction can lead to various biochemical effects, which are crucial for its potential applications in medicinal chemistry.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Inotropic Effects : Similar compounds have demonstrated positive inotropic effects on cardiac tissues, suggesting potential applications in cardiovascular therapies .

- Vasodilatory Activity : Preliminary studies indicate that it may also possess vasodilatory properties, which could be beneficial in treating conditions related to vascular health .

Case Studies

Case studies focusing on related piperidine derivatives have provided insights into their pharmacological profiles:

- Cardiac Activity : In isolated perfused rat hearts, certain piperidine derivatives exhibited significant inotropic effects, indicating a potential for similar activity in this compound .

- Vascular Studies : In vivo evaluations have shown that certain derivatives can induce vasodilation, which may be relevant for developing treatments for hypertension or other vascular disorders .

Comparative Analysis

| Compound Name | Inotropic Activity | Vasodilatory Activity | Unique Features |

|---|---|---|---|

| 4-(Cyclopentylmethyl)piperidine HCl | Potentially present | Potentially present | Specific cyclopentyl substitution |

| 4-Diphenylacetoxy-N-(2-chloroethyl)-piperidine | Significant | Moderate | Known muscarinic receptor interaction |

| N-Methylpiperidine | Moderate | Minimal | Simpler structure |

Similar Compounds

- Piperidine : A simpler structure with less specificity.

- N-Methylpiperidine : Different substitution patterns affecting biological reactivity.

- Cyclopentylamine : Lacks the piperidine ring but shares structural features.

Research Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex drug molecules.

- Biochemical Assays : Used as a reagent in studies involving piperidine derivatives.

- Pharmaceutical Development : Investigated for its therapeutic effects and as a precursor in drug synthesis.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentylmethyl)piperidine hydrochloride?

The compound is typically synthesized via alkylation of piperidine with cyclopentylmethyl halides in the presence of a base (e.g., triethylamine). Post-synthesis, purification is achieved through recrystallization or column chromatography to isolate the hydrochloride salt . For example, Enamine Ltd. lists it as a building block, indicating its use in multi-step organic syntheses .

Q. What purification methods are recommended for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., ethanol or methanol) or chromatography (silica gel with dichloromethane/methanol gradients) are effective. Impurities such as unreacted starting materials or byproducts can be removed via these methods .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopentylmethyl and piperidine moieties.

- Mass spectrometry (ESI or EI) for molecular weight verification (C₁₁H₂₂ClN, MW 211.75).

- HPLC with UV detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Cross-reference with computational models (e.g., DFT-based NMR predictions) and replicate analyses using alternative techniques (e.g., IR for functional groups). Contradictions may arise from stereochemical variations or residual solvents, which require careful solvent removal and chiral HPLC validation .

Q. What reaction pathways are feasible for modifying this compound?

The piperidine nitrogen can undergo:

- N-alkylation with electrophiles (e.g., alkyl halides).

- Reductive amination with aldehydes/ketones.

- Sulfonylation using sulfonyl chlorides. The cyclopentyl group may participate in C–H functionalization under radical conditions .

Q. What stability considerations are critical for this compound under experimental conditions?

- Thermal stability : Decomposition occurs above 200°C; avoid prolonged heating.

- pH sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <2 or >10).

- Light sensitivity : Store in amber vials to prevent photodegradation .

Q. How can researchers design toxicity assays for this compound?

- In vitro cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293).

- Acute toxicity : Follow OECD guidelines for rodent studies (oral/IV administration).

- Metabolic stability : Assess hepatic microsomal turnover rates .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.